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Compound of Interest

Compound Name: 2,2,2-trifluoro-N-hydroxyacetamide

CAS No.: 1514-45-0

Cat. No.: B15225367

Get Quote

Hydroxamic acids represent a pivotal class of organic compounds extensively explored in

medicinal chemistry for their potent ability to chelate metal ions.[1][2] This functionality makes

them highly effective inhibitors of metalloenzymes, a diverse group of proteins that require a

metal ion cofactor for their catalytic activity.[2][3] A key family of such enzymes is the histone

deacetylases (HDACs), which utilize a Zn(II) ion in their active site to catalyze the removal of

acetyl groups from lysine residues on histone and non-histone proteins.[1][4] The inhibition of

HDACs has emerged as a validated therapeutic strategy, particularly in oncology, with several

hydroxamic acid-based drugs, such as Vorinostat (SAHA), approved for treating various

cancers.[1][2][5]

This guide focuses on a fundamental yet powerful member of this class:

Trifluoroacetohydroxamic acid (TFHA), identified by its CAS number 1514-45-0. As one of the

simplest fluorinated hydroxamic acids, TFHA serves as a critical building block and a tool

compound for understanding the principles of HDAC inhibition and for designing next-

generation therapeutics with improved pharmacological profiles. The incorporation of the

electron-withdrawing trifluoromethyl group imparts unique chemical and biological properties

that distinguish it from non-fluorinated analogs, influencing its acidity, binding kinetics, and

metabolic stability.[6][7]
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Core Physicochemical and Structural Properties
Understanding the fundamental properties of TFHA is essential for its application in

experimental settings. The trifluoromethyl group significantly impacts the electronic character of

the hydroxamic acid moiety, a key consideration in its interaction with biological targets.

Property Value Source

CAS Number 1514-45-0 [8][9]

Molecular Formula C₂H₂F₃NO₂ [8]

Molecular Weight 129.04 g/mol [8]

Purity Typically ≥98% [8]

Appearance Varies (often a solid)

SMILES O=C(C(F)(F)F)NO [8]

Storage Sealed in dry, 2-8°C [8]

The strong inductive effect of the three fluorine atoms increases the acidity of the N-H proton of

the hydroxamic acid compared to its non-fluorinated counterpart, acetohydroxamic acid. This

enhanced acidity can lead to a stronger and more geometrically constrained coordination with

the Zn(II) ion in the HDAC active site, a critical factor for potent inhibition.

Synthesis and Purification of
Trifluoroacetohydroxamic Acid
The synthesis of hydroxamic acids is a well-established field in organic chemistry. The most

direct and common approach involves the reaction of an ester precursor with hydroxylamine,

often in the presence of a base.[1][10] This methodology is readily adaptable for the

preparation of TFHA from a commercially available trifluoroacetic acid ester.

Workflow for TFHA Synthesis
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Caption: Synthesis workflow for Trifluoroacetohydroxamic Acid.

Detailed Experimental Protocol: Synthesis of TFHA
This protocol describes a standard laboratory-scale synthesis from ethyl trifluoroacetate. The

causality for using a base like sodium methoxide is to generate the more nucleophilic free

hydroxylamine from its hydrochloride salt, thereby driving the reaction forward.[1][11]

Reagent Preparation:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere

(e.g., nitrogen), dissolve hydroxylamine hydrochloride (1.2 equivalents) in anhydrous

methanol.

Cool the solution to 0°C in an ice bath.

Slowly add a solution of sodium methoxide (1.3 equivalents) in methanol. A precipitate of

sodium chloride will form. Stir for 30 minutes.

Reaction:

To the cooled hydroxylamine solution, add ethyl trifluoroacetate (1.0 equivalent) dropwise

while maintaining the temperature at 0°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-24 hours. The reaction progress can be monitored by Thin Layer

Chromatography (TLC).

Workup and Isolation:

Once the reaction is complete, cool the mixture again to 0°C.

Carefully acidify the mixture to pH ~3-4 with a cold, dilute solution of hydrochloric acid

(e.g., 1 M HCl). This step is crucial to neutralize any remaining base and protonate the

hydroxamate product.

Remove the methanol under reduced pressure using a rotary evaporator.

Extract the resulting aqueous residue with an appropriate organic solvent (e.g., ethyl

acetate) three times.

Purification:

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in

vacuo to yield the crude TFHA product.

Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

hexane/ethyl acetate) to obtain pure Trifluoroacetohydroxamic acid.
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Mechanism of Action: A Potent Zinc-Binding Group
for HDAC Inhibition
The therapeutic and research value of TFHA stems from its function as an HDAC inhibitor.

HDACs are overexpressed in many cancers, leading to the deacetylation of histones.[4] This

results in chromatin condensation and the repression of tumor suppressor gene transcription.

HDAC inhibitors like TFHA reverse this process, leading to histone hyperacetylation,

reactivation of gene expression, and ultimately, cell cycle arrest and apoptosis in transformed

cells.[1][12]

The inhibitory mechanism is centered on the hydroxamic acid moiety, which acts as a powerful

bidentate chelator for the catalytic Zn(II) ion within the HDAC active site.[1][3] The

trifluoromethyl group of TFHA enhances this interaction.

Molecular Interaction within the HDAC Active Site
Caption: Chelation of Zn(II) by TFHA in the HDAC active site.

The key interactions are:

Zinc Chelation: The carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid group

form strong coordinate bonds with the Zn(II) ion, effectively blocking the active site.

Hydrogen Bonding: The N-hydroxyl group can form a hydrogen bond with a nearby tyrosine

residue, further stabilizing the inhibitor-enzyme complex.

Hydrophobic Interactions: The trifluoromethyl group can engage in interactions with the

hydrophobic channel of the active site, contributing to binding affinity and potentially

influencing isoform selectivity.

Evaluating Biological Activity: In Vitro HDAC
Inhibition Assay
To quantify the inhibitory potency of TFHA, a robust and reproducible assay is required.

Fluorometric assays are widely used in both academic and industrial settings due to their high

sensitivity and suitability for high-throughput screening.[13][14][15]
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Workflow for Fluorometric HDAC Inhibition Assay

Prepare Reagents:
- HDAC Enzyme
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- Fluorogenic Substrate
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HDAC + TFHA

Step 2: Add Substrate
Boc-Lys(Ac)-AMC

Step 3: Deacetylation
(If HDAC is active)

Step 4: Add Developer
Cleaves deacetylated

substrate

Step 5: Measure Fluorescence
(Excitation: 360nm
Emission: 460nm)

Data Analysis
- Plot % Inhibition vs. [TFHA]

- Calculate IC₅₀ Value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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